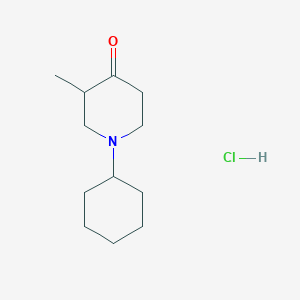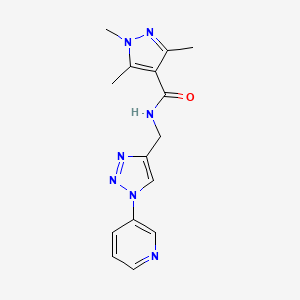
1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCC is a white crystalline powder that belongs to the class of piperidinone compounds. It was first synthesized in the 1950s and has since been used in various research studies. PCC is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool in studying the role of these neurotransmitters in the brain.
Mecanismo De Acción
PCC acts as a potent inhibitor of dopamine and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines, which also increase dopamine and norepinephrine levels.
Biochemical and Physiological Effects
PCC has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperactivity in rats, suggesting that it may have stimulant properties. PCC has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PCC in lab experiments is its potency and specificity. It is a highly selective inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using PCC is its potential for abuse. Due to its stimulant properties, it may be misused by researchers or lab personnel.
Direcciones Futuras
There are several potential future directions for research on PCC. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another area of research could focus on developing more potent and selective inhibitors of dopamine and norepinephrine reuptake. Additionally, further studies could be conducted to investigate the long-term effects of PCC on the brain and its potential for abuse.
In conclusion, PCC is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. While PCC has several advantages for lab experiments, it also has limitations and potential for abuse. Future research on PCC could lead to new therapeutic applications and a better understanding of its effects on the brain.
Métodos De Síntesis
PCC can be synthesized using a multi-step process that involves the reaction of cyclohexylamine and methyl ethyl ketone. The resulting product is then treated with hydrochloric acid to obtain PCC hydrochloride. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
PCC has been used in a wide range of scientific research studies, including neurobiology, pharmacology, and medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-cyclohexyl-3-methylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11;/h10-11H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIJOQMMXXISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)


![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)


